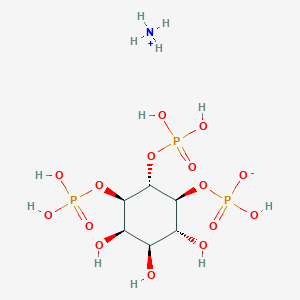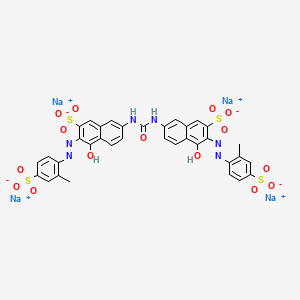
D-myo-Inositol 1,5,6-tris-phosphate ammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-myo-Inositol 1,5,6-tris-phosphate ammonium salt: is a phosphorylated derivative of inositol, a carbohydrate that plays a crucial role in cellular signaling. This compound is known for its involvement in various biochemical processes, particularly in the regulation of intracellular calcium levels.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-myo-Inositol 1,5,6-tris-phosphate ammonium salt typically involves the phosphorylation of myo-inositol. The process includes multiple steps of phosphorylation using reagents such as phosphorus oxychloride (POCl3) and subsequent neutralization with ammonium hydroxide to form the ammonium salt .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale phosphorylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to achieve consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: D-myo-Inositol 1,5,6-tris-phosphate ammonium salt can undergo oxidation reactions, although these are less common.
Substitution: This compound can participate in substitution reactions where phosphate groups are replaced by other functional groups.
Hydrolysis: It can be hydrolyzed to produce inositol and inorganic phosphate under acidic or enzymatic conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.
Substitution: Various nucleophiles can be used depending on the desired product.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific enzymes like phosphatases.
Major Products:
Oxidation: Inositol derivatives with higher oxidation states.
Substitution: Modified inositol phosphates with different functional groups.
Hydrolysis: Inositol and inorganic phosphate.
Applications De Recherche Scientifique
Chemistry: D-myo-Inositol 1,5,6-tris-phosphate ammonium salt is used as a reagent in various chemical reactions to study phosphorylation and dephosphorylation mechanisms .
Biology: In biological research, this compound is used to investigate intracellular signaling pathways, particularly those involving calcium mobilization. It serves as a tool to study the role of inositol phosphates in cellular processes .
Medicine: In medical research, this compound is explored for its potential therapeutic applications in diseases related to calcium signaling dysregulation, such as certain neurodegenerative disorders .
Industry: In the industrial sector, this compound is used in the development of biochemical assays and diagnostic kits that require precise control of calcium levels .
Mécanisme D'action
D-myo-Inositol 1,5,6-tris-phosphate ammonium salt exerts its effects by binding to specific receptors on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm. This increase in intracellular calcium levels triggers various downstream signaling pathways that regulate cellular functions such as metabolism, gene expression, and cell proliferation .
Comparaison Avec Des Composés Similaires
- D-myo-Inositol 1,4,5-tris-phosphate trisodium salt
- D-myo-Inositol 1,2,3,4,5-pentakis-phosphate decasodium salt
- D-myo-Inositol 1,3,4,5-tetrakis-phosphate ammonium salt
Comparison:
- D-myo-Inositol 1,4,5-tris-phosphate trisodium salt: Similar in structure but differs in the position of phosphate groups, leading to different biological activities .
- D-myo-Inositol 1,2,3,4,5-pentakis-phosphate decasodium salt: Contains more phosphate groups, which can result in more complex signaling roles .
- D-myo-Inositol 1,3,4,5-tetrakis-phosphate ammonium salt: Also involved in calcium signaling but has a different pattern of phosphorylation .
D-myo-Inositol 1,5,6-tris-phosphate ammonium salt is unique due to its specific phosphorylation pattern, which allows it to interact with distinct molecular targets and pathways, making it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C6H18NO15P3 |
|---|---|
Poids moléculaire |
437.13 g/mol |
Nom IUPAC |
azanium;[(1S,2R,3R,4R,5R,6R)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C6H15O15P3.H3N/c7-1-2(8)4(19-22(10,11)12)6(21-24(16,17)18)5(3(1)9)20-23(13,14)15;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);1H3/t1-,2-,3-,4+,5-,6-;/m1./s1 |
Clé InChI |
MWPGDKRESDTMSH-TYZYTZLSSA-N |
SMILES isomérique |
[C@@H]1([C@H]([C@H]([C@@H]([C@H]([C@@H]1O)OP(=O)(O)[O-])OP(=O)(O)O)OP(=O)(O)O)O)O.[NH4+] |
SMILES canonique |
C1(C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)O)OP(=O)(O)O)O)O.[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(NE)-N-[(1S,4R)-2-bicyclo[2.2.1]heptanylidene]hydroxylamine](/img/structure/B13817906.png)
![[(Methylamino)methylene]bisphosphonic acid](/img/structure/B13817910.png)





![[3,5-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-4-yl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13817948.png)



